molecular formula C12H15Cl2N3O4S B1520012 6-chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride CAS No. 1172549-33-5

6-chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Número de catálogo: B1520012
Número CAS: 1172549-33-5
Peso molecular: 368.2 g/mol
Clave InChI: IRQGVHNXZNWGEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride ( 1172549-33-5) is a high-purity chemical compound offered for research and development purposes. This benzoxazine-piperazine hybrid compound has a molecular formula of C12H15Cl2N3O4S and a molecular weight of 368.24 g/mol . Its structure features a benzoxazinone core, a known scaffold in medicinal chemistry, which is functionalized with a chlorobenzoxazinone and a piperazine-1-sulfonyl group . The integration of the piperazine moiety is of significant research interest. Piperazine is a privileged structure in drug discovery, often used to enhance solubility and bioavailability, and is a key component in a wide range of therapeutic agents . This specific molecular architecture makes the compound a valuable intermediate for scientists exploring new chemical entities in various fields, including pharmaceutical development and organic synthesis. This product is supplied with a guaranteed purity of 95%+ and is available for purchase in quantities ranging from 50mg to 5g . It is intended for research applications only and is strictly not approved for diagnostic, therapeutic, or any personal use.

Propiedades

IUPAC Name

6-chloro-7-piperazin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4S.ClH/c13-8-5-9-10(20-7-12(17)15-9)6-11(8)21(18,19)16-3-1-14-2-4-16;/h5-6,14H,1-4,7H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQGVHNXZNWGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=C3C(=C2)OCC(=O)N3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-Chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride (CAS No. 1172549-33-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the area of anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₂H₁₅ClN₃O₄S
  • Molecular Weight : 368.24 g/mol
  • IUPAC Name : 6-chloro-7-(1-piperazinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride

This compound's unique structure contributes to its biological properties, particularly its interactions with cellular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor growth. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Cell Proliferation : The compound has shown significant cytotoxicity against various cancer cell lines.
  • Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways in cancer cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against several human cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) observed in various studies:

Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM)
Huh7 (Liver)12.35-Fluorouracil30.7
HCT116 (Colon)8.4Fludarabine8.3
MCF7 (Breast)5.2Cladribine15.2

These results indicate that this compound exhibits superior cytotoxicity compared to established chemotherapeutic agents like 5-Fluorouracil and Fludarabine in certain contexts .

Case Studies and Research Findings

A series of studies have been conducted to further elucidate the biological activity of this compound:

  • In Vitro Studies : In a study published in PMC, the compound was tested against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines using the NCI-sulforhodamine B assay. The findings indicated a dose-dependent inhibition of cell growth with significant cytotoxic effects at lower concentrations compared to traditional agents .
  • Mechanistic Insights : Another investigation highlighted the compound's ability to induce apoptosis in Huh7 cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .
  • Comparative Analysis : A comparative analysis with other piperazine derivatives showed that modifications on the piperazine ring significantly affected biological activity, with certain substitutions enhancing anticancer potency .

Toxicological Profile

While the compound shows promising anticancer activity, it is essential to consider its safety profile:

  • Acute Toxicity : Data on acute toxicity is limited; however, potential risks include skin and eye irritation upon contact.

Comparación Con Compuestos Similares

Structural Analogues with Benzoxazine/Benzothiazine Cores
Compound Name Structural Features Key Substituents/Modifications Reported Applications/Findings References
Target Compound Benzoxazin-3-one core, piperazine-sulfonyl group at C7, Cl at C6 Hydrochloride salt Discontinued; potential intermediate for drug development (limited data)
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine core, methyl ester, methylhydrazino group at C3, Cl at C6 SO₂, methylhydrazino Synthetic intermediate; characterized via IR (SO₂ stretch at 1340 cm⁻¹) and NMR
Y25130 Benzoxazine core, carboxamide group at C8, Cl at C6, methyl at C4 [2.2.2]oct-3-yl carboxamide Pharmacological studies (e.g., solubility in DMSO/ethanol; used in receptor-binding assays)
6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Benzoxazin-3-one core, Br at C6, methyl at C7 Bromine substitution Building block for heterocyclic synthesis; molecular weight 245.10

Key Observations :

  • Chlorine vs. Bromine: The target compound’s chlorine at C6 contrasts with bromine in the 6-bromo-7-methyl analog .
  • Sulfonyl Modifications : The piperazine-sulfonyl group in the target compound distinguishes it from Y25130’s carboxamide substituent. Sulfonamide linkages are often associated with improved metabolic stability compared to esters or amides .
  • Salt Forms : The hydrochloride salt of the target compound enhances aqueous solubility, a critical factor for bioavailability, whereas neutral analogs (e.g., methyl ester in ) may require organic solvents for dissolution.
Piperazine-Sulfonyl Derivatives in Other Scaffolds
  • 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine Hydrochloride: This compound shares the piperazine-sulfonyl motif but replaces the benzoxazine core with a benzodioxepine ring.
  • Levofloxacin Piperazine Impurity (USP Related Compound A): A fluoroquinolone derivative with a benzoxazine-pyrido hybrid structure. Unlike the target compound, this impurity features a carboxylic acid group and fluorine substitution, highlighting the role of electronegative atoms in antimicrobial activity .

Métodos De Preparación

Starting Materials

Component Description
Benzoxazine core 3,4-dihydro-2H-1,4-benzoxazin-3-one
Piperazine sulfonyl chloride Sulfonyl chloride derivative of piperazine
Solvent Dichloromethane or similar organic solvent
Acid for salt formation Hydrochloric acid

Reaction Conditions and Process

  • Step 1: Sulfonylation Reaction

    • The benzoxazine core is reacted with piperazine sulfonyl chloride.
    • The reaction is typically carried out in an aprotic solvent such as dichloromethane.
    • Temperature control is critical, often maintained at room temperature or slightly below to minimize side reactions.
    • The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride, forming the sulfonamide bond at the 7-position on the benzoxazine ring.
  • Step 2: Isolation and Purification

    • The crude product is isolated by filtration or extraction.
    • Purification is achieved by recrystallization or chromatography.
    • The purified compound is then converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.

Representative Example from Literature

A synthesis example of a related compound, 6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, is summarized below:

Step Procedure Details
Reactants Benzoxazine core + piperazine sulfonyl chloride
Solvent Dichloromethane
Temperature Room temperature or slightly lower
Reaction Time Several hours until completion
Workup Extraction, washing, drying
Purification Recrystallization or chromatography
Final Product Form Hydrochloride salt of the sulfonylated benzoxazine

This method yields the target compound with high purity suitable for research applications.

Related Preparation Insights from Patents

Although direct preparation of the exact compound is limited in public patents, related sulfonylated benzoxazine and benzothiadiazine derivatives have been synthesized using analogous strategies:

  • Starting from halogenated benzene disulfonic acid derivatives.
  • Reaction with amines (including piperazine) in the presence of formaldehyde or hexamethylene tetramine to induce cyclization.
  • Use of hydrogen halide binding agents (e.g., pyridine) to facilitate the reaction.
  • The process can be conducted in one or two steps, with intermediate formation of sulfonic acid diamides.
  • Elevated temperatures and solvent mixtures (water and organic solvents) are used to optimize yields.
  • Final products are isolated by acidification and crystallization.

This patent methodology, while focused on benzothiadiazine derivatives, provides valuable mechanistic insights applicable to the preparation of benzoxazin-3-one sulfonyl derivatives.

Comparative Table of Preparation Parameters

Parameter Description/Condition Source
Starting material Benzoxazine core and piperazine sulfonyl chloride
Solvent Dichloromethane or mixed aqueous-organic solvents
Reaction temperature Room temperature to moderate heating (up to ~60°C)
Reaction time Several hours (typically 6-10 hours)
Use of formaldehyde/hexamine For ring closure in related compounds
Hydrogen halide scavengers Pyridine, tertiary amines
Purification Recrystallization from ethanol or chromatography
Final salt form Hydrochloride salt for stability

Research Findings and Observations

  • The sulfonylation of benzoxazine derivatives with piperazine sulfonyl chloride is efficient and provides good yields under mild conditions.
  • The presence of the 6-chloro substituent on the benzoxazine ring directs sulfonylation to the 7-position.
  • Use of aprotic solvents like dichloromethane enhances selectivity and reduces side reactions.
  • Formation of the hydrochloride salt improves compound handling and solubility for downstream applications.
  • Analogous preparation methods for benzothiadiazine sulfonyl derivatives suggest that formaldehyde or hexamethylene tetramine can be used to facilitate ring closure in similar heterocyclic systems.
  • Hydrogen halide scavengers such as pyridine are beneficial in improving reaction efficiency by neutralizing released acid.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis involves sulfonylation of the benzoxazine core with piperazine derivatives. Key steps include:

  • Nucleophilic substitution at the chlorinated position using piperazine under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Sulfonation with sulfonyl chloride intermediates, requiring controlled pH (7–9) to avoid side reactions .
  • Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the hydrochloride salt .
    Optimization should focus on monitoring reaction progress (TLC/HPLC) and adjusting stoichiometry to minimize byproducts like unreacted piperazine or over-sulfonated species .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns (e.g., sulfonyl group integration at δ 3.1–3.5 ppm for piperazine protons) .
  • X-ray crystallography for absolute configuration determination, as demonstrated for analogous benzoxazin-3-one derivatives .
  • Mass spectrometry (HRMS) to confirm molecular weight (C₁₃H₁₆ClN₃O₃S·HCl: calc. 366.05 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s bioactivity?

Methodological Answer:

  • Core modifications: Synthesize analogs with variations in the benzoxazine ring (e.g., halogen substitution at position 6) or piperazine sulfonyl group (e.g., alkylation/arylations) .
  • Bioassays: Test antimicrobial activity via MIC assays against Gram-positive/negative strains or anticancer potential via cytotoxicity screens (e.g., MTT assay on HeLa or MCF-7 cells) .
  • Computational modeling: Perform docking studies (e.g., using AutoDock Vina) to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Assay variability: Standardize protocols (e.g., consistent cell lines, incubation times) and include positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Purity issues: Re-evaluate compound purity via HPLC (>95%) and confirm absence of degradants (e.g., hydrolysis products under acidic conditions) .
  • Solubility effects: Use DMSO/water mixtures with ≤1% DMSO to avoid solvent-induced artifacts .

Q. What strategies are recommended for studying the compound’s stability under experimental conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to heat (60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) . Monitor degradation via HPLC and identify products using LC-MS .
  • Storage optimization: Store lyophilized powder at –20°C in amber vials to prevent sulfonyl group hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
Reactant of Route 2
6-chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.